3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and differentiation. This compound has attracted significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
The mechanism of action of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide involves the inhibition of the B-Raf protein kinase, which is a key regulator of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development of various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been found to modulate the expression of various genes involved in the regulation of cell cycle progression and DNA damage response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is its high selectivity for the B-Raf protein kinase, which reduces the risk of off-target effects. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the B-Raf protein kinase. Another direction is the investigation of the potential applications of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide is a promising compound with potential applications in cancer research. Its high selectivity for the B-Raf protein kinase and its ability to inhibit cell proliferation and induce apoptosis make it a valuable tool for investigating the mechanisms of cancer development and identifying potential therapeutic targets. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for cancer and other diseases.
Scientific Research Applications
3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and lung cancer cells. This compound has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-amino-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-15-14-6-3-9-20-18(14)23-16(15)17(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,19H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLQCKNYOYJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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